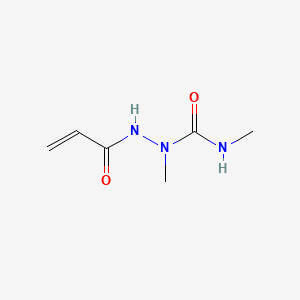![molecular formula C18H18N4O4 B12067451 N-(7-((2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B12067451.png)
N-(7-((2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound X , is a fascinating molecule with a complex structure. Let’s break it down:
- The core structure consists of a pyrrolo[2,3-d]pyrimidine ring fused to a benzene ring.
- The tetrahydrofuran moiety (a five-membered ring containing oxygen) is attached to the pyrrolo[2,3-d]pyrimidine ring.
- The compound contains a benzamide group, which plays a crucial role in its biological activity.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of Compound X. One common approach involves the condensation of appropriate precursors, followed by cyclization. Detailed reaction conditions and reagents are beyond the scope of this article, but chemists typically employ protecting groups to ensure regioselectivity during the synthesis.
Industrial Production: While industrial-scale production methods may vary, manufacturers often optimize the synthetic route for efficiency, yield, and cost-effectiveness. Large-scale synthesis may involve continuous flow processes or batch reactions.
Chemical Reactions Analysis
Compound X undergoes various chemical reactions, including:
Oxidation: Oxidative processes can modify the functional groups, affecting its biological properties.
Reduction: Reduction reactions may reduce specific functional groups or alter the overall structure.
Substitution: Substitution reactions can replace specific atoms or groups, leading to derivatives with distinct properties.
Common reagents include oxidants (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Major products formed from these reactions include derivatives with altered solubility, bioavailability, or binding affinity.
Scientific Research Applications
Compound X finds applications across various scientific domains:
Medicine: Researchers explore its potential as a drug candidate. It may exhibit antitumor, antiviral, or anti-inflammatory effects.
Chemistry: Chemists study its reactivity, stereochemistry, and interactions with other molecules.
Biology: Biologists investigate its impact on cellular processes, such as gene expression or protein function.
Industry: Industries may use it as a starting material for the synthesis of more complex compounds.
Mechanism of Action
The precise mechanism by which Compound X exerts its effects remains an active area of research. It likely interacts with specific molecular targets, modulating cellular pathways. Further studies are needed to elucidate its mode of action fully.
Comparison with Similar Compounds
Compound X stands out due to its unique combination of structural features. similar compounds include:
(2R,3R,4S,5R)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triol: A protected galactopyranoside used in carbohydrate synthesis.
1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-fluoro-1H-pyrimidine-2,4-dione: A related pyrimidine derivative.
(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(6-amino-9H-purin-9-yl)tetrahydrofuran-3,4-diol: Another tetrahydrofuran-containing compound.
Properties
Molecular Formula |
C18H18N4O4 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-[7-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C18H18N4O4/c23-9-14-13(24)8-15(26-14)22-7-6-12-16(19-10-20-17(12)22)21-18(25)11-4-2-1-3-5-11/h1-7,10,13-15,23-24H,8-9H2,(H,19,20,21,25)/t13-,14-,15-/m1/s1 |
InChI Key |
IQHMXLCADUFXKC-RBSFLKMASA-N |
Isomeric SMILES |
C1[C@H]([C@H](O[C@H]1N2C=CC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=CC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-(5-Chloro-2-methylphenyl)phenyl]methanamine](/img/structure/B12067376.png)
![Methyl 1-[(2-methylpropyl)amino]cyclopropane-1-carboxylate](/img/structure/B12067389.png)




![Methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(phenylmethoxycarbonylamino)pentanoate](/img/structure/B12067421.png)






